molecular formula C14H14O3 B3147120 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester CAS No. 61495-42-9

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Cat. No. B3147120
M. Wt: 230.26 g/mol
InChI Key: RKDCLWDNCOUHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691364B2

Procedure details

To a solution of methanol (2100 ml) and sulphuric acid (84 ml) was added 2-(6-Hydroxynaphthalen-2-yl)-propionic acid 5 (420 g, 1.944 mmol), and refluxed for 6 hours. Methanol (1000 ml) was distilled off and the cooled reaction mass was poured onto ice water (3000 ml). Crude 6 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 6 (400 g, 89.5%) as a white fluffy powder. The melting point found to be 89.5-92° C. The structure was confirmed with IR and NMR.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
reactant
Reaction Step One
Name
Yield
89.5%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])[CH:11]=[CH:10]2.[CH3:22]O>>[CH3:22][O:19][C:18](=[O:20])[CH:17]([C:12]1[CH:11]=[CH:10][C:9]2[C:14](=[CH:15][CH:16]=[C:7]([OH:6])[CH:8]=2)[CH:13]=1)[CH3:21]

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
420 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Name
Quantity
2100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
Methanol (1000 ml) was distilled off
CUSTOM
Type
CUSTOM
Details
the cooled reaction mass
ADDITION
Type
ADDITION
Details
was poured onto ice water (3000 ml)
FILTRATION
Type
FILTRATION
Details
Crude 6 was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from a mixture of ethyl acetate:hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)C1=CC2=CC=C(C=C2C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.